N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
CAS No.: 2034500-60-0
VCID: VC7483043
Molecular Formula: C23H16N4O3
Molecular Weight: 396.406
* For research use only. Not for human or veterinary use.
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide - 2034500-60-0](/images/structure/VC7483043.png)
Description |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound incorporates several functional groups, including a furan ring, a pyrazine moiety, an isoxazole ring, and a phenyl group, which are known for their roles in various bioactive molecules. Structural Features and Potential Biological ActivitiesThe compound's structure includes:
These structural elements suggest that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide could be a promising candidate for further investigation in medicinal chemistry, particularly for exploring its activity against diseases such as cancer and inflammation. Synthesis and Analytical TechniquesThe synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes are not extensively detailed, general methods may include careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor synthesis progress and confirm compound identity. Medicinal Chemistry
Material Science
Comparison with Similar Compounds
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2034500-60-0 | |||||||||||||||
Product Name | N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide | |||||||||||||||
Molecular Formula | C23H16N4O3 | |||||||||||||||
Molecular Weight | 396.406 | |||||||||||||||
IUPAC Name | N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |||||||||||||||
Standard InChI | InChI=1S/C23H16N4O3/c28-23(26-13-20-21(25-10-9-24-20)17-8-11-29-14-17)16-6-7-19-18(12-16)22(30-27-19)15-4-2-1-3-5-15/h1-12,14H,13H2,(H,26,28) | |||||||||||||||
Standard InChIKey | VJKYCPJNKVGRIB-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=COC=C5 | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 122162968 | |||||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume